

Introduction: Strategic Importance of 2-(Chloromethyl)pyrazine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)pyrazine hydrochloride

Cat. No.: B1591761

[Get Quote](#)

2-(Chloromethyl)pyrazine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its strategic value lies in the pyrazine core, a privileged scaffold found in numerous biologically active molecules, combined with a reactive chloromethyl group. This functional handle serves as a versatile electrophilic site for introducing the pyrazine moiety into larger molecular frameworks through nucleophilic substitution reactions.^[1] As a hydrochloride salt, the compound exhibits modified physical properties, such as enhanced solubility in polar solvents and improved handling characteristics compared to its free base form, which are critical considerations in a drug development setting.

This guide provides a comprehensive overview of the core physicochemical properties of **2-(Chloromethyl)pyrazine hydrochloride**. Understanding these characteristics is paramount for process chemists, medicinal chemists, and formulation scientists to ensure reproducible reaction outcomes, develop robust analytical methods, and design effective purification strategies. We will delve into the structural and physical properties, stability and reactivity profile, and the analytical methodologies essential for its characterization, grounding our discussion in the practical context of pharmaceutical and chemical research.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Core Identification

The compound is systematically identified by several key descriptors that ensure unambiguous referencing in global databases and scientific literature.

Identifier	Value	Source(s)
CAS Number	210037-98-2	[2] [3]
Molecular Formula	C ₅ H ₆ Cl ₂ N ₂	[1] [2] [3]
Molecular Weight	165.02 g/mol	[1] [2] [3]
Synonyms	2-(Chloromethyl)pyrazine HCl; 2-(Chloromethyl)-1,4-diazine hydrochloride	[2] [4]
InChI Key	AUUSNRMWSTXSAV-UHFFFAOYSA-N	[3] [4]

Structural Framework

The molecule consists of a pyrazine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. The hydrochloride salt is formed by the protonation of one of the pyrazine nitrogen atoms. This protonation significantly influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule.

Caption: Structure of **2-(Chloromethyl)pyrazine Hydrochloride**.

Physical and Chemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Summary of Physicochemical Data

Property	Value / Description	Notes	Source(s)
Appearance	Brown to dark brown solid.	The color can vary based on purity.	[2]
Melting Point	Data not available.	For the analogous 2-(Chloromethyl)pyridine hydrochloride, the melting point is in the range of 120-127 °C. This suggests the pyrazine analog likely melts in a similar range, but experimental verification is required.	[5]
Boiling Point	Data not available for the hydrochloride salt.	The free base, 2-(Chloromethyl)pyrazine, has a reported boiling point of 202.9 ± 25.0 °C at 760 mmHg. Salts typically have significantly higher boiling points or decompose before boiling.	[6]
Solubility	Calculated water solubility: 1.87 mg/mL.	As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, a common characteristic that aids in its use in various reaction media. The analogous pyridine compound is	[3] [5]

highly soluble in water
(≥10 g/100 mL).

Topological Polar
Surface Area (TPSA)

25.78 Å²

This value, which
relates to hydrogen
bonding potential, is
useful in predicting
cell permeability and
oral bioavailability in
early-stage drug
discovery.

[3][7]

Log P (Octanol-Water
Partition Coefficient)

Consensus Log Po/w:
1.01

This value indicates
moderate lipophilicity.
Log P is a key
parameter in
assessing the drug-
like properties of a
molecule, influencing
its absorption,
distribution,
metabolism, and
excretion (ADME)
profile.

[3]

Stability, Handling, and Reactivity Profile

Proper storage and handling are dictated by the compound's stability and reactivity.

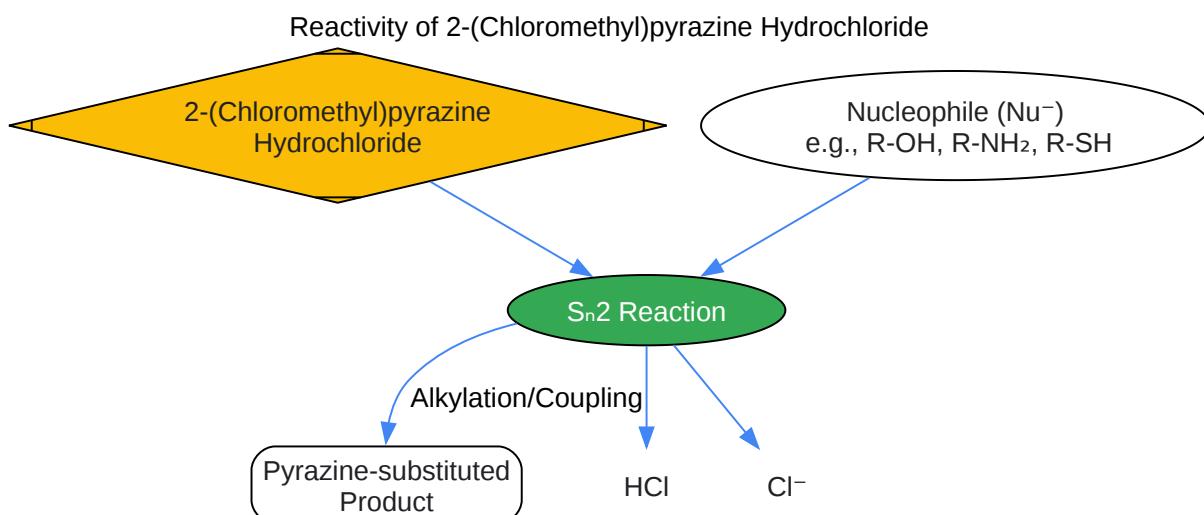
Storage and Stability

- Recommended Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It is also advised to store it in a tightly closed container in a dry, cool, and well-ventilated place.[4]
- Chemical Stability: While specific stability data is limited, analogous hydrochloride salts of heterocyclic compounds can be hygroscopic.[5] The primary reactive center is the chloromethyl group, which is susceptible to hydrolysis, especially under basic conditions or

in the presence of moisture over prolonged periods. The pyrazine ring itself is generally stable but can be sensitive to strong oxidizing agents.

Reactivity and Synthetic Utility

The synthetic value of **2-(Chloromethyl)pyrazine hydrochloride** is centered on the reactivity of the C-Cl bond in the chloromethyl group. This bond is activated by the adjacent electron-withdrawing pyrazine ring, making it a good substrate for S_N2 reactions.



[Click to download full resolution via product page](#)

Caption: General S_N2 reaction pathway.

This reactivity allows for the facile attachment of the pyrazine moiety to a wide range of molecules, a key strategy in building complex pharmaceutical and agrochemical agents.[\[1\]](#)

Safety and Handling Precautions

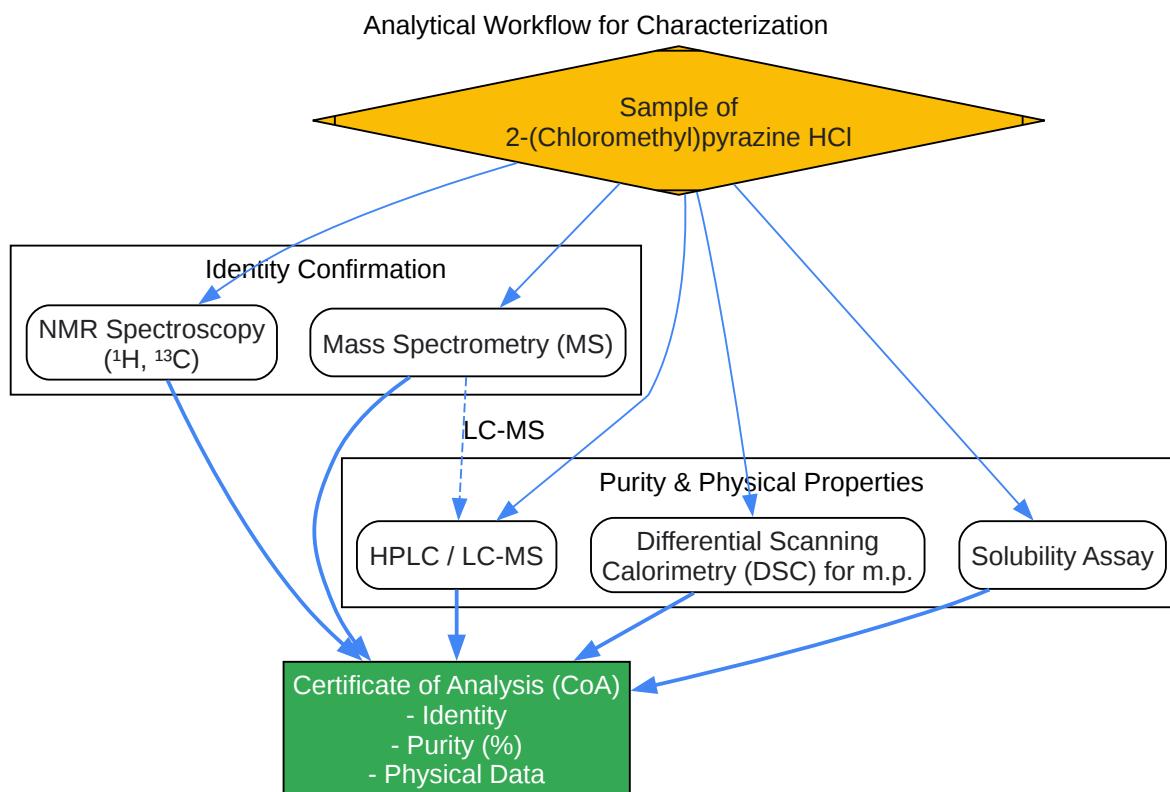
- Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[\[2\]](#)[\[8\]](#) It is also classified as a Class 8 corrosive substance.[\[3\]](#)[\[7\]](#)

- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4][8]
- Handling Procedures: Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[4] In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8][9]

Analytical Methodologies for Characterization

A suite of analytical techniques is required to confirm the identity, purity, and quantity of **2-(Chloromethyl)pyrazine hydrochloride**. The choice of method is dictated by the property being investigated.

Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Caption: A typical workflow for analytical characterization.

Recommended Experimental Protocols

While specific validated methods for this compound are not publicly available, the following outlines standard, field-proven protocols applicable for its analysis.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Principle: This method separates the target compound from impurities based on differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. Purity is

determined by comparing the area of the main peak to the total area of all peaks.

- Methodology:
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is typically effective for polar aromatic compounds.
 - Mobile Phase: A gradient elution is often necessary. Start with a high aqueous component (e.g., 95% water with 0.1% formic acid or trifluoroacetic acid for peak shaping) and ramp to a high organic component (e.g., 95% acetonitrile or methanol).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the pyrazine ring absorbs, typically around 260-280 nm. A photodiode array (PDA) detector is ideal to assess peak purity.
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
 - Analysis: Inject a small volume (e.g., 5-10 μ L) and integrate all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
- Trustworthiness Insight: The use of a mass spectrometer as a detector (LC-MS) provides an orthogonal confirmation of identity for the main peak and can help identify unknown impurities, significantly increasing confidence in the analysis.[\[10\]](#)

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, yielding a unique fingerprint of the molecular structure.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt).

- Acquisition: Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Interpretation:
 - ^1H NMR: Expect to see distinct signals for the aromatic protons on the pyrazine ring and a characteristic singlet for the $-\text{CH}_2\text{Cl}$ protons. The chemical shifts will be influenced by the protonated nitrogen.
 - ^{13}C NMR: Expect signals corresponding to the unique carbon atoms in the pyrazine ring and the chloromethyl group.
- Expertise Insight: The choice of solvent is critical. DMSO- d_6 is often preferred as it can solubilize a wide range of compounds and its residual water peak does not obscure key signals.

Conclusion

2-(Chloromethyl)pyrazine hydrochloride is a valuable reagent whose effective use hinges on a thorough understanding of its physicochemical properties. Key characteristics such as its solid nature, moderate lipophilicity, and predicted solubility in polar solvents make it a manageable intermediate for synthesis. The primary locus of reactivity, the chloromethyl group, provides a reliable handle for $\text{S}_{\text{n}}2$ -type transformations. However, this reactivity also necessitates careful handling and storage under anhydrous, controlled conditions to prevent degradation. The analytical methods outlined, particularly HPLC for purity and NMR for structural confirmation, form the cornerstone of quality control for this compound, ensuring its suitability for demanding applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 2. 2-(chloromethyl)pyrazine hydrochloride | 210037-98-2 [amp.chemicalbook.com]
- 3. 210037-98-2 | 2-(Chloromethyl)pyrazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. echemi.com [echemi.com]
- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 6. 2-(Chloromethyl)pyrazine | CAS#:39204-47-2 | ChemsrC [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Strategic Importance of 2-(Chloromethyl)pyrazine Hydrochloride in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591761#physicochemical-properties-of-2-chloromethyl-pyrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com